
Nona-2,7-diyne-1,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-2,7-diyne-1,9-diol is an organic compound with the molecular formula C9H12O2 It is characterized by the presence of two triple bonds (diynes) and two hydroxyl groups (diols) located at the terminal positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nona-2,7-diyne-1,9-diol can be synthesized through various methods. One common approach involves the homocoupling of terminal alkynes using a catalytic system. For instance, a mixture of copper(II) chloride (CuCl2) and triethylamine (Et3N) can be used to facilitate the reaction. The reaction is typically carried out at elevated temperatures (around 60°C) in the presence of air for several hours. After the reaction, the product is purified using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Nona-2,7-diyne-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
Nona-2,7-diyne-1,9-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and materials with unique electronic properties.
Biology: It can be used in the study of enzyme-catalyzed reactions involving diols and alkynes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of nona-2,7-diyne-1,9-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the triple bonds can participate in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deca-2,8-diyne-1,10-diol: Similar structure with an additional carbon atom.
Hexa-1,5-diyne-3,4-diol: Shorter carbon chain with similar functional groups.
Octa-2,7-diyne-1,8-diol: Similar structure with a different carbon chain length.
Uniqueness
Nona-2,7-diyne-1,9-diol is unique due to its specific carbon chain length and the positioning of the triple bonds and hydroxyl groups. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthesis and materials science .
Eigenschaften
| 81077-35-2 | |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
nona-2,7-diyne-1,9-diol |
InChI |
InChI=1S/C9H12O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-3,8-9H2 |
InChI-Schlüssel |
HWQIHDIYQBAZBR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#CCO)CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)
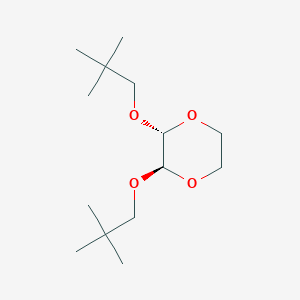
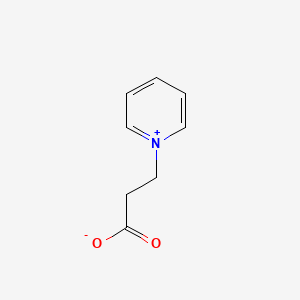
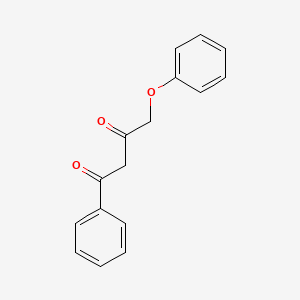


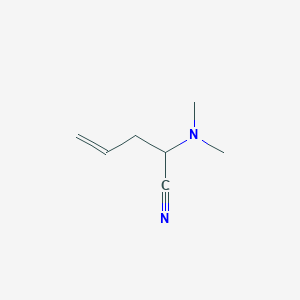
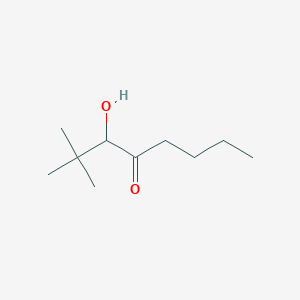
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
